B1578582 Neutrophil cationic peptide 2 precursor

Neutrophil cationic peptide 2 precursor

Cat. No.: B1578582
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Description

Neutrophil Cationic Peptide 2 Precursor yields the mature Human Neutrophil Peptide 2 (HNP-2), a key α-defensin stored in the azurophilic granules of polymorphonuclear neutrophils (PMNs) and constituting a significant portion of the total protein in these primary granules . As a cationic host defense peptide (CHDP), it is a crucial component of the innate immune system, providing a first line of defense against invading pathogens . This peptide demonstrates broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and viruses . Its primary mechanism of action involves electrostatic interactions with negatively charged bacterial membrane components, leading to membrane permeabilization and cell death through various models, such as the toroidal pore or carpet model . Beyond its direct microbicidal properties, this peptide plays a vital immunomodulatory role, bridging innate and adaptive immunity . Its functions include acting as a chemoattractant for immune cells like T cells and dendritic cells, influencing dendritic cell differentiation, and enhancing phagocytosis . Research applications for this peptide are extensive. It is a critical reagent for studying the role of PMN-dominant inflammation in the pathogenesis of chronic diseases such as atherosclerosis, where HNPs are found within the intima of human atherosclerotic arteries and contribute to endothelial dysfunction and lipid metabolism disorders . Furthermore, it is an essential tool for investigating novel therapeutic strategies to combat multidrug-resistant bacterial infections, given its ability to disrupt bacterial membranes with a lower propensity for resistance development compared to conventional antibiotics . Studies also utilize this peptide to explore its dual functions in immune activation and regulation, as well as its potential role in wound healing and angiogenesis .

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

RRCICTTRTCRFPYRRLGTCLFQNRVYTFCC

Origin of Product

United States

Genetic Basis and Gene Organization

Gene Loci and Chromosomal Localization

The genes responsible for encoding key neutrophil cationic peptides are found in specific, often complex, regions of the human chromosomes. These loci are characterized by features such as gene clustering and copy number variation, which can influence an individual's immune response.

The genes encoding the alpha-defensins, also known as human neutrophil peptides (HNPs), are located in a cluster on chromosome 8p23.1. nih.govnih.gov This region is known for its structural complexity and is considered a hot spot for genomic rearrangements. nih.gov The defensin (B1577277) gene cluster at this locus contains genes for both alpha- and beta-defensins. nih.gov

The primary alpha-defensin genes, DEFA1 and DEFA3, encode the neutrophil defensins HNP-1 and HNP-3, respectively. nih.gov These two genes are highly similar, and their copy numbers can vary significantly among individuals, with a reported range of 5 to 14 copies. nih.gov This copy number polymorphism is a notable feature of the 8p23.1 region and has been linked to variations in the levels of HNP-1 to HNP-3 peptides in neutrophils. nih.govsigmaaldrich.com The defensin gene locus is flanked by repeat blocks, contributing to its structural dynamics. nih.gov The complexity of this region, including the presence of segmental duplications and sequence gaps, makes it challenging to assemble a complete reference sequence. nih.gov

Table 1: Key Alpha-Defensin Genes on Chromosome 8p23.1

GeneEncoded PeptideChromosomal LocusKey Characteristics
DEFA1HNP-18p23.1Located within a complex gene cluster; subject to copy number variation (CNV). nih.govnih.gov The gene product is a major component of neutrophil azurophilic granules. nih.gov
DEFA3HNP-38p23.1Highly similar to DEFA1 and also subject to copy number variation. nih.gov

In humans, the cathelicidin (B612621) family of antimicrobial peptides is represented by a single gene, the Cathelicidin Antimicrobial Peptide (CAMP) gene. wikipedia.org This gene encodes a precursor protein known as CAP-18, a 18-kDa cationic antimicrobial protein. wikipedia.orggenecards.org The CAMP gene is characterized by a highly conserved N-terminal region, known as the cathelin domain, and a highly variable C-terminal domain that encodes the active antimicrobial peptide. wikipedia.orgbiogps.org

Upon neutrophil activation and secretion, the CAP-18 precursor is proteolytically cleaved at the C-terminus to release the mature, active peptide called LL-37. wikipedia.org The CAMP gene plays a critical role in innate immunity against bacteria, viruses, and fungi. wikipedia.orgbiogps.org The encoded protein is stored in the specific granules of neutrophils and can be released upon stimulation. wikipedia.org

Table 2: Human Cathelicidin (CAMP) Gene Details

GenePrecursor ProteinActive PeptideKey Structural Features
CAMPCAP-18LL-37Comprises a conserved N-terminal cathelin domain and a variable C-terminal domain encoding the active peptide. wikipedia.orgbiogps.org

Transcriptional Regulation Elements

The expression of neutrophil cationic peptide genes is a highly regulated process involving specific promoter regions, conserved DNA motifs, and the binding of various transcription factors. This ensures that these potent molecules are produced primarily during neutrophil differentiation and in response to inflammatory or infectious stimuli.

The promoter regions of genes encoding neutrophil peptides contain conserved motifs that serve as binding sites for transcription factors. Epigenetic modifications, such as the methylation of CpG islands within these promoters, play a crucial role in regulating gene expression. nih.govmdpi.com For instance, aberrant hypermethylation of promoter regions can lead to the transcriptional silencing of genes. mdpi.com In neutrophils, the promoter of the CD177 gene, another neutrophil-specific protein, is euchromatic and unmethylated in expressing cells, highlighting the importance of chromatin state in gene activation. nih.gov These promoters contain response elements that allow for the induction of gene expression in response to signals such as cytokines.

The transcription of neutrophil cationic peptides and other inflammatory molecules is controlled by a network of transcription factors that bind to specific sites in their promoter and enhancer regions.

CCAAT/Enhancer-Binding Proteins (C/EBP): C/EBP transcription factors, particularly C/EBPβ and C/EBPε, are important regulators of cytokine production in mature neutrophils. researchgate.net These factors can be constitutively present in the nucleus of neutrophils, and their activity is often modulated by post-translational modifications, such as phosphorylation, upon cell stimulation. researchgate.net C/EBP factors are crucial for the transactivation of the Interleukin-8 (IL-8) promoter, a key chemokine also produced by neutrophils. researchgate.net

Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF-IL6): NF-κB and NF-IL6 (a member of the C/EBP family) are critical transcription factors for inflammatory cytokine genes like Interleukin-6 (IL-6) and IL-8. nih.govnih.gov Their binding sites are found in the promoters of these genes. nih.gov Studies have shown that NF-κB and NF-IL6 can act synergistically to strongly activate the transcription of these genes, a process essential for the inflammatory response. nih.govnih.gov

Other Factors (c-Myb, c-Jun/c-Fos): The transcription factor c-Myb is known to be involved in the regulation of myeloid-specific genes. Additionally, components of the AP-1 transcription factor, such as c-Jun and c-Fos, have been shown to increase the expression of neutrophil-related genes by binding to their promoters. nih.gov

The coordinated action of these transcription factors allows neutrophils to rapidly respond to inflammatory signals by upregulating the expression of a suite of effector molecules, including cationic peptides.

Table 3: Key Transcription Factors in Neutrophil Peptide Gene Regulation

Transcription FactorAbbreviationFunction in Neutrophil Gene Regulation
CCAAT/Enhancer-Binding ProteinC/EBPRegulates cytokine and chemokine production in mature neutrophils. C/EBPβ and C/EBPε are key isoforms. researchgate.net
Nuclear Factor-kappa BNF-κBSynergistically activates transcription of inflammatory cytokines like IL-6 and IL-8 in concert with NF-IL6. nih.govnih.gov
Nuclear Factor-Interleukin 6NF-IL6A member of the C/EBP family that works with NF-κB to strongly induce the expression of inflammatory genes. nih.gov
c-Jun / c-FosAP-1Components of the Activator Protein-1 (AP-1) complex; bind to promoter regions to increase mRNA expression of neutrophil-specific genes. nih.gov

Biosynthesis and Post Translational Processing of Precursors

Prepropeptide Architecture and Domains

The precursor of neutrophil cationic peptide 2, like other myeloid α-defensins, is synthesized as a prepropeptide, typically 90 to 95 amino acids in length. nih.gov This precursor has a characteristic three-domain structure: an N-terminal signal peptide, a central pro-region, and a C-terminal mature peptide domain. nih.gov This modular design is a common feature among related antimicrobial peptides, such as cathelicidins, which are also encoded by genes organized into exons that correspond to these functional domains. nih.govnih.gov

Table 1: Architecture of Antimicrobial Peptide Precursors

Domain Alternative Names Typical Length (Amino Acids) Key Features
Signal Peptide Leader sequence 19-30 Directs the nascent peptide for secretion. nih.gov
Pro-Region Propiece, Cathelin-like Domain (CLD) 45 (defensins) to 114 (cathelicidins) Anionic; may assist in proper folding and prevent premature activity. nih.govnih.govnih.govnih.gov
Mature Peptide Antimicrobial Domain 29-40 (defensins) to 100 (cathelicidins) Cationic, cysteine-rich, forms the final active molecule. nih.govnih.govnih.gov

The N-terminus of the neutrophil cationic peptide 2 precursor contains a signal peptide. nih.govnih.gov This short sequence, typically around 19 amino acids for defensins and 29-30 for the related cathelicidins, functions as a localization signal. nih.gov Its primary role is to guide the nascent polypeptide chain into the endoplasmic reticulum, initiating its entry into the secretory pathway. nih.gov

Following the signal peptide is an anionic pro-region, also referred to as a propiece. nih.gov In the broader family of cathelicidins, this domain is highly conserved and known as the cathelin-like domain (CLD). nih.govnih.gov This region shows significant sequence homology to cathelin, a protein initially identified in porcine neutrophils. nih.gov The pro-region of defensin (B1577277) precursors consists of approximately 45 amino acids. nih.gov This anionic segment is thought to neutralize the cationic charge of the mature peptide domain, potentially preventing cytotoxic activity while the precursor is inside the host cell. It may also function as an intramolecular chaperone, guiding the correct folding of the C-terminal mature domain.

The C-terminal portion of the precursor contains the sequence for the mature neutrophil cationic peptide 2. nih.gov This domain is typically composed of 29 to 35 residues for α-defensins. nih.gov It is characterized by its cationic nature and a high content of cysteine residues. nih.gov These cysteines are crucial for forming a specific pattern of three intramolecular disulfide bonds, which stabilizes the peptide's three-dimensional structure, consisting of a three-stranded anti-parallel β-sheet. nih.govnih.govpnas.org This rigid, folded structure is essential for its biological function. pnas.org The mature human defensin peptides have molecular masses in the range of 3 to 5 kDa. nih.gov

Intracellular Synthetic Pathway

The journey from a translated prepropeptide to a functional antimicrobial peptide involves a precise sequence of intracellular processing events. These steps include proteolytic cleavages and the formation of critical covalent bonds.

During or immediately after the translocation of the nascent prepropeptide into the endoplasmic reticulum, the N-terminal signal peptide is removed. nih.gov This cleavage is executed by a signal peptidase complex associated with the membrane. nih.gov This is a co-translational event, meaning it occurs while the polypeptide chain is still being synthesized by the ribosome. nih.gov The removal of the signal peptide is a critical step that commits the resulting propeptide to the remainder of the secretory pathway for further processing and eventual storage in neutrophil granules. nih.govnih.gov

A crucial post-translational modification in the maturation of neutrophil cationic peptide 2 is the formation of three specific intramolecular disulfide bonds. nih.govnih.gov This process, known as oxidative folding, occurs within the endoplasmic reticulum, an environment that facilitates the oxidation of sulfhydryl groups on cysteine residues. nih.gov The formation of these disulfide bridges is not random; it is a highly controlled process that ensures the correct pairing of the six conserved cysteine residues. nih.gov This specific connectivity (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5) is vital for creating and maintaining the peptide's characteristic triple-stranded β-sheet structure. nih.govpnas.org This defined three-dimensional conformation is indispensable for the peptide's stability and function. pnas.org The final processing of the propeptide to the mature, active defensin occurs within the azurophilic granules of neutrophils. nih.gov

Proteolytic Maturation Events

The maturation of the this compound into its active form, NAP-2, is critically dependent on specific proteolytic cleavage. This process is primarily carried out by proteases released from neutrophils, highlighting a sophisticated interplay between platelets and neutrophils in the inflammatory response.

The conversion of precursor proteins into active NAP-2 is not a random event but is mediated by specific proteases with distinct substrate specificities. The primary enzymes involved are serine proteases stored in the azurophilic granules of neutrophils. nih.govmdpi.com

Among the neutrophil serine proteases, Cathepsin G (CG) plays a pivotal role in the generation of active NAP-2. nih.govnih.gov It specifically cleaves the precursor CTAP-III to yield NAP-2. nih.govnih.gov This cleavage event is highly specific and occurs with relative rapidity. nih.gov The action of Cathepsin G is considered a key step in the production of biologically active NAP-2 at sites of inflammation. nih.govnih.gov

In contrast, Neutrophil Elastase (NE) , another abundant serine protease in neutrophils, does not generate active NAP-2. Instead, it degrades CTAP-III into inactive fragments. nih.govnih.gov This opposing action of Neutrophil Elastase suggests a mechanism for downregulating the generation of the potent neutrophil activator NAP-2, thereby controlling the inflammatory response. The broad substrate specificity of Neutrophil Elastase allows it to degrade various components of the extracellular matrix, which aids in neutrophil migration but in this context, also serves to limit the production of a pro-inflammatory chemokine. nih.gov

The role of Proteinase 3 (PR3) in the direct cleavage of the this compound is less clearly defined. While PR3 is a major serine protease released by neutrophils and is known to have activity on platelets, its specific action on CTAP-III to generate NAP-2 is not as well-established as that of Cathepsin G. nih.govnih.govnih.gov However, PR3 has been shown to enhance platelet activation induced by Cathepsin G, suggesting a potential synergistic role in the inflammatory milieu where these proteases are active. nih.gov

ProteaseAction on this compound (CTAP-III)Outcome
Cathepsin GSpecific cleavageGeneration of active NAP-2 nih.govnih.gov
Neutrophil ElastaseDegradationGeneration of inactive fragments nih.govnih.gov
Proteinase 3Enhances Cathepsin G-induced platelet activationIndirectly contributes to the inflammatory response nih.gov

While serine proteases are the primary drivers of this compound processing, metalloproteinases like Matrilysin (MMP-7) are also active in the extracellular environment where this processing occurs. MMP-7 is known to degrade various extracellular matrix components and can activate other pro-MMPs. frontiersin.org While direct cleavage of the this compound by MMP-7 has not been definitively established, its role in tissue remodeling and the broader inflammatory context suggests a potential indirect influence on the availability and processing of the precursor.

The proteolytic maturation of the this compound is a sequential process that gives rise to several intermediate forms. nih.govuniprot.orgnih.govresearchgate.netnih.gov The initial precursor, Platelet Basic Protein (PBP), is first processed to form Connective Tissue-Activating Peptide III (CTAP-III). uniprot.org Further proteolytic cleavage of CTAP-III by enzymes like Cathepsin G results in the generation of NAP-2. nih.govnih.gov Studies have identified several cleavage products of CTAP-III, including CTAP-III(des 1-13) and CTAP-III(des 1-15), the latter being identical to NAP-2. drugbank.com These intermediate forms can possess their own biological activities, suggesting a cascade of activation and function. nih.govnih.gov The presence of these various forms highlights the complexity of the proteolytic processing and the potential for generating a range of bioactive peptides from a single precursor.

Precursor/IntermediateDescriptionReference
Platelet Basic Protein (PBP)Initial precursor protein uniprot.org
Connective Tissue-Activating Peptide III (CTAP-III)A major precursor to NAP-2, derived from PBP nih.govuniprot.org
CTAP-III (des 1-13)An N-terminally truncated form of CTAP-III drugbank.com
Neutrophil-Activating Peptide 2 (NAP-2) / CTAP-III (des 1-15)The final, active form of the peptide nih.govdrugbank.com

The proteolytic processing of the this compound is a tightly regulated process to ensure a controlled inflammatory response. This regulation occurs at multiple levels, including the activity of the processing enzymes and the interaction of these enzymes with their substrates and other cellular components. frontiersin.orgnih.govnih.gov

The activity of neutrophil serine proteases is controlled by endogenous inhibitors, such as alpha-1-antitrypsin and secretory leukocyte protease inhibitor, which can limit their proteolytic activity in the extracellular space. nih.gov Furthermore, the interaction of Cathepsin G with platelets is a regulated process, involving specific binding sites that can be modulated. nih.gov This suggests that the generation of NAP-2 is not solely dependent on the presence of the precursor and the enzyme but also on the cellular context and the presence of regulatory molecules. The release of small amounts of NAP-2 from platelets can initiate a positive feedback loop by causing neutrophils to secrete serine proteases, which in turn generate more NAP-2 from the platelet-derived precursors. nih.gov This feedback mechanism allows for a rapid amplification of the neutrophil response at sites of inflammation.

Role of Specific Proteases in Precursor Cleavage

Other Post-Translational Modifications (e.g., Citrullination, Carbamylation)

Beyond proteolytic cleavage, other post-translational modifications can potentially influence the function of proteins involved in inflammation. While direct evidence for the citrullination or carbamylation of the this compound itself is limited, these modifications are known to occur on other chemokines and platelet proteins, suggesting they could play a role in modulating the inflammatory environment where the precursor is processed. nih.govcaymanchem.comfrontiersin.orgnih.govplos.orgnih.govfrontiersin.org

Citrullination , the conversion of arginine residues to citrulline, is catalyzed by peptidylarginine deiminases (PADs). This modification can alter the structure and function of proteins and has been implicated in inflammatory diseases. nih.govnih.gov Citrullination of other chemokines has been shown to affect their receptor binding and biological activity. nih.gov

Carbamylation is a non-enzymatic modification that occurs when isocyanic acid reacts with amino groups on proteins. caymanchem.comfrontiersin.org This process is enhanced in certain pathological conditions and can alter protein function. nih.gov Carbamylation of platelet proteins has been observed and can affect platelet function. caymanchem.com

While the direct impact of these modifications on the this compound remains an area for further investigation, their potential to alter the inflammatory milieu and the function of interacting proteins suggests they may indirectly influence the biosynthesis and processing of this important chemokine.

Cellular and Subcellular Dynamics of Precursors

Sites of Precursor Synthesis in Myeloid Lineage Cells

The production of the hCAP-18 precursor is confined to specific stages of myeloid cell development, a hallmark of the carefully timed expression of granular proteins during granulopoiesis.

The synthesis of the Neutrophil cationic peptide 2 precursor is initiated during the mid-stages of neutrophil maturation in the bone marrow. psu.edu Gene transcription and protein synthesis are neutrophil lineage-specific. nih.gov While limited expression of hCAP-18 mRNA can be detected in promyelocytes, the expression level increases markedly at the myelocyte stage. psu.edunih.gov In situ hybridization has demonstrated that over 95% of myelocytes are positive for hCAP-18 mRNA. psu.edunih.gov Biosynthesis studies confirm that hCAP-18 is synthesized at the same stage of myeloid cell maturation as lactoferrin, a well-known marker of specific granules. ashpublications.orgnih.gov This synthesis occurs after the formation of azurophilic granules in promyelocytes, which contain proteins like myeloperoxidase and defensins. psu.edu The production of hCAP-18 continues into the metamyelocyte stage, establishing it as a component of later-stage granule formation. ashpublications.orgnih.gov

While the hCAP-18 protein becomes more abundant in mature neutrophils compared to the total cell population in bone marrow, its corresponding mRNA expression is significantly downregulated in the later stages of maturation. psu.edu Northern blot analyses have revealed that mature, segmented neutrophils have remarkably reduced levels of hCAP-18 mRNA, estimated to be only about 13% of the levels found in bone marrow cells. psu.edunih.gov This indicates that the gene transcription for the precursor largely ceases once the myelocyte and metamyelocyte stages are complete. nih.gov The mature neutrophil, therefore, relies on a pre-synthesized and stored pool of the hCAP-18 precursor rather than on new synthesis. This stored protein is then available for processing and deployment upon neutrophil activation. psu.edunih.gov

Intracellular Trafficking and Granule Storage

Following its synthesis, the this compound undergoes a directed journey through the cell's secretory pathway to be packaged into its designated storage organelles.

As a protein destined for secretion or storage in granules, the hCAP-18 precursor is synthesized on ribosomes and translocated into the endoplasmic reticulum (ER). Within the ER and subsequently the Golgi complex, the precursor protein undergoes folding and post-translational modifications. This pathway is a fundamental process for proteins entering the secretory and granular pathways in eukaryotic cells. nih.gov The precise sorting mechanisms that direct hCAP-18 from the Golgi apparatus to specific granules are believed to be linked to the timing of its expression during myelopoiesis. psu.edu

The synthesis of proteins for azurophilic (primary) granules, such as myeloperoxidase and defensins, occurs predominantly at the promyelocyte stage of neutrophil development. psu.edunih.gov Since the peak synthesis of the hCAP-18 precursor occurs later, primarily in myelocytes and metamyelocytes, it is not packaged into the azurophilic granules. psu.eduashpublications.org The timing of gene expression is a critical determinant for the segregation of proteins into different granule subsets. psu.edu

The this compound is a major protein component of the specific (secondary) granules of neutrophils. ashpublications.orgnih.gov Research has shown that hCAP-18 is synthesized at the same maturation stage as lactoferrin, the archetypal marker for specific granules. psu.eduashpublications.org Immunoelectron microscopy and subcellular fractionation studies have confirmed that hCAP-18 colocalizes with lactoferrin within these granules. ashpublications.orgnih.gov The precursor is stored in its full-length, unprocessed 18-kDa form within the specific granules. nih.govnih.gov It is present in these granules in an equimolar ratio with lactoferrin. ashpublications.orgnih.gov

Table 1: Expression of this compound (hCAP-18) during Myeloid Maturation

Maturation StagemRNA Expression LevelProtein SynthesisGranule Localization
Promyelocyte Limited psu.edunih.govLow/Initiated psu.eduNot in Azurophilic Granules psu.edu
Myelocyte High / Peak Expression (>95% of cells) psu.edunih.govActive Synthesis ashpublications.orgnih.govSpecific (Secondary) Granules ashpublications.orgnih.gov
Metamyelocyte Decreasing psu.edunih.govSynthesis Continues ashpublications.orgSpecific (Secondary) Granules ashpublications.orgnih.gov
Band/Mature Neutrophil Significantly Reduced / Cessation psu.edunih.govAbsent (protein is stored) psu.eduStored in Specific (Secondary) Granules nih.govnih.gov

Release Mechanisms

The availability of Neutrophil Cationic Peptide 2 (NCP-2) in the extracellular space is a tightly regulated process fundamental to the innate immune response. While the primary reservoir of its direct precursor, Connective-Tissue-Activating Peptide III (CTAP-III), is the alpha-granules of platelets, neutrophils play an indispensable role in the generation and release of the active peptide. nih.govnih.govnih.gov Neutrophils release key processing enzymes and may contribute to the peptide's presence at inflammatory sites through two principal mechanisms: granule exocytosis (degranulation) and the formation of Neutrophil Extracellular Traps (NETs).

Granule Exocytosis and Degranulation

Granule exocytosis, or degranulation, is a primary effector function of neutrophils, enabling the rapid release of a vast arsenal (B13267) of proteins into the extracellular environment or into phagosomes. nih.gov This process is critical for the processing of the NCP-2 precursor into its active form.

Neutrophils contain distinct granule subsets, with the primary (azurophilic) granules housing powerful proteases like Cathepsin G. nih.gov Upon neutrophil activation by inflammatory stimuli, these granules are mobilized. The process involves the translocation of granules to the cell periphery, where their membranes dock and fuse with the plasma membrane, releasing their contents. nih.govnih.gov This exocytosis is a complex, regulated sequence dependent on intracellular calcium (Ca2+) signaling and the activity of small GTPases, particularly Rac2, which is essential for the release of primary granule contents. nih.govnih.gov

The release of Cathepsin G from azurophilic granules is a key event, as this chymotrypsin-like protease is highly efficient at cleaving the platelet-derived CTAP-III precursor to generate the active, neutrophil-stimulating NCP-2. nih.gov Therefore, neutrophil degranulation is directly linked to the production of functional NCP-2 at sites of inflammation and vascular injury. nih.gov

Key Regulators of Neutrophil Degranulation

Regulator Type Examples Function in Degranulation
GTP-binding Proteins Rac2 Crucial for primary (azurophilic) granule exocytosis. nih.govnih.gov
Intracellular Ions Calcium (Ca2+) Increased intracellular levels are a minimum requirement for granule translocation and exocytosis. nih.govnih.gov
Cytoskeletal Components Actin Remodeling of the cortical actin meshwork is required to allow granules to access and fuse with the plasma membrane. nih.gov

| Signaling Molecules | Protein Kinase C (PKC) | Involved in the signaling cascade that leads to degranulation in response to various stimuli. frontiersin.org |

Extracellular Release of Precursors

Beyond classical degranulation, neutrophils can release their internal components, including granular proteins, through a unique process of cell death known as NETosis, which results in the formation of Neutrophil Extracellular Traps (NETs). nih.govyoutube.com

NETs are web-like structures composed of decondensed chromatin (DNA) and histones, which form a scaffold decorated with a multitude of antimicrobial proteins from neutrophil granules. frontiersin.orgnih.gov The formation of NETs can be triggered by various stimuli, including pathogens and inflammatory mediators. frontiersin.orgyoutube.com This process involves the breakdown of the nuclear and granule membranes, allowing their contents to mix before being expelled from the cell. nih.gov

The protein composition of NETs is extensive and includes proteases such as neutrophil elastase, myeloperoxidase, and Cathepsin G. nih.govyoutube.com The release of these enzymes via NETosis provides another mechanism for the extracellular processing of the NCP-2 precursor released from platelets. Furthermore, while platelets are the primary source, any potential pool of NCP-2 precursor within the neutrophil would also be released into the extracellular matrix as part of the NET structure, ensuring its colocalization with the necessary processing enzymes and trapping it at the site of infection or injury. nih.govnih.gov This mechanism serves to trap and kill pathogens while concentrating immune effectors in a localized area. youtube.com

Mechanisms of Extracellular Release from Neutrophils

Mechanism Description Key Components Released
Granule Exocytosis Fusion of intracellular granules with the plasma membrane, releasing contents into the extracellular space. nih.gov Proteases (Cathepsin G, Neutrophil Elastase), Myeloperoxidase, antimicrobial peptides. nih.govnih.gov

| NETosis | A unique form of cell death resulting in the release of web-like structures of DNA, histones, and granular proteins. nih.govyoutube.com | DNA, Histones, Neutrophil Elastase, Myeloperoxidase, Cathepsin G, Calprotectin. nih.govyoutube.com |

Compound and Protein Table

Name Alias/Type
Neutrophil Cationic Peptide 2 NAP-2, CXCL7
Connective-Tissue-Activating Peptide III CTAP-III
Cathepsin G Protease
Rac2 GTP-binding protein
Protein Kinase C Enzyme
Neutrophil Elastase Protease
Myeloperoxidase Enzyme

Regulation of Precursor Expression and Maturation

Developmental Control of Gene Expression

The expression of the PPBP gene is intrinsically linked to the developmental program of myeloid cells, particularly during granulopoiesis, the process by which neutrophils are generated. Hematopoietic stem cells differentiate into common myeloid progenitors, which in turn give rise to granulocyte-monocyte progenitors. researchgate.net The commitment to the neutrophil lineage is guided by a specific milieu of transcription factors.

The expression of genes specific to different stages of development is coordinately regulated. For instance, in ex vivo cultures of CD34+ peripheral blood progenitor cells, a very immature cell population, the expression of the CD34 gene is rapidly downregulated while genes associated with mature myeloid cells, such as myeloperoxidase (MPO) and lysozyme (B549824) (LZM), are upregulated over time. nih.gov This developmental switch is indicative of the programmed sequence of gene activation that occurs as neutrophils mature. While direct studies on PPBP expression throughout all stages of neutrophil development are not extensively detailed in the available literature, its role as a key neutrophil-related chemokine suggests its expression is initiated and amplified as progenitor cells commit to and progress through the granulocytic lineage.

Transcriptional Regulation in Myeloid Differentiation

The transcription of the PPBP gene is under the control of key lineage-determining transcription factors that orchestrate myeloid differentiation. Among the most critical are members of the CCAAT/enhancer-binding protein (C/EBP) family, particularly C/EBPα and C/EBPε, and the Ets family transcription factor PU.1. researchgate.netresearchgate.net These factors are known to work in concert to activate the promoters of genes specific to granulocytes.

The relative levels of PU.1 and C/EBPα can influence the decision between neutrophil and macrophage cell fates from a common progenitor. researchgate.net Higher levels of C/EBPα, for instance, tend to favor granulopoiesis. These transcription factors bind to specific DNA sequences in the promoter and enhancer regions of their target genes, recruiting the transcriptional machinery to initiate mRNA synthesis. While the cooperative regulation of other neutrophil-specific genes, such as neutrophil elastase, by C/EBPα, c-Myb, and PU.1 has been demonstrated nih.govnih.gov, direct evidence detailing the specific binding sites and cooperative interactions of these factors on the PPBP promoter in developing neutrophils requires further elucidation. The GeneCards database does note a potential binding site for the transcription factor AML1a in the promoter region of the PPBP gene. genecards.org

Post-Transcriptional Regulation Mechanisms

Following transcription, the expression of the neutrophil cationic peptide 2 precursor is further refined through post-transcriptional regulatory mechanisms. These processes, which occur after the mRNA is synthesized but before the protein is made, can significantly impact the amount of protein produced. Key mechanisms include the regulation of mRNA stability and translation efficiency.

MicroRNAs (miRNAs), which are small non-coding RNA molecules, have emerged as critical post-transcriptional regulators. They typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. nih.govyoutube.com In the context of bladder cancer cells, the mRNA of CXCL7 (the gene encoding the mature peptide, which is derived from the PPBP precursor) has been shown to be targeted and regulated by several microRNAs, including miR-154, miR-487, miR-525, and miR-524. nih.gov While this finding is in a cancer cell line, it highlights a potential mechanism for the regulation of PPBP expression in other cell types, including myeloid cells. The stability of an mRNA molecule is also influenced by the presence of a 5' cap and a 3' poly(A) tail, as well as the binding of poly(A)-binding proteins (PABP), which can protect the mRNA from degradation and modulate its susceptibility to miRNA-mediated repression. nih.gov

Modulation by Cellular Stimuli and Cytokines (e.g., LPS, IL-6, Retinoic Acid)

The expression of the this compound can be significantly influenced by the cellular microenvironment, particularly by inflammatory stimuli and cytokines.

Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent activator of neutrophils. Exposure of neutrophils to LPS leads to broad and rapid changes in gene expression, including the upregulation of numerous transcription factors, cytokines, and chemokines. umassmed.edu This response is part of the innate immune system's reaction to bacterial infection, and it is likely that PPBP expression is induced under these conditions to attract more neutrophils to the site of infection.

Interleukin-6 (IL-6) is a pleiotropic cytokine with complex roles in regulating inflammation. While it is involved in the mobilization of neutrophils from the bone marrow nih.gov, its direct effect on PPBP expression is not straightforward. Some studies suggest that IL-6 signaling, particularly through the STAT3 transcription factor, may actually limit the inflammatory recruitment of neutrophils by down-modulating the production of other neutrophil-attracting chemokines like CXCL1/KC. nih.govresearchgate.net In one study, IL-6 in combination with its soluble receptor did not induce the expression of CXCL1 and CXCL8 in mesothelial cells, but did enhance the expression of CXCL5 and CXCL6. nih.gov This indicates a differential regulation of CXC chemokines by IL-6, and its precise role in modulating PPBP expression in neutrophils requires further investigation.

Retinoic Acid , a metabolite of vitamin A, is well-established as a crucial regulator of immune cell development and function, including that of neutrophils. nih.gov It is known to be essential for the maturation of neutrophils from their bone marrow precursors. nih.gov Retinoic acid exerts its effects by binding to nuclear receptors (retinoic acid receptors or RARs) that act as transcription factors. While studies have shown that retinoic acid can enhance neutrophil functions such as the production of reactive oxygen species and the antimicrobial peptide cathelicidin (B612621) nih.gov, direct evidence specifically linking retinoic acid to the increased expression of the PPBP gene is still emerging. However, the known role of RARs in granulocytic differentiation suggests a potential regulatory link. researchgate.net

Molecular Interactions of Precursor Domains

Pro-Peptide as a Molecular Chaperone for Correct Folding

The pro-peptide of the neutrophil cationic peptide 2 precursor functions as an intramolecular chaperone, essential for guiding the correct oxidative folding of the C-terminal mature defensin (B1577277) domain. The highly soluble nature of the pro-peptide is thought to prevent the aggregation of the reduced, unfolded defensin domain, which is prone to misfolding. nih.gov This chaperone activity appears to operate through at least two mechanisms: solubilizing the defensin domain and interacting with it to facilitate the formation of the correct disulfide bonds that characterize the mature, functional peptide. nih.gov

Interestingly, studies on the homologous human neutrophil peptide 1 (HNP-1) have shown that artificial pro-segments, such as polyethylene (B3416737) glycol (PEG), can also chaperone defensin folding, with PEG being particularly efficient. nih.gov This suggests that one aspect of the pro-peptide's chaperone function is to maintain the solubility of the defensin domain, thereby preventing aggregation and allowing it to fold correctly. However, the natural pro-peptide is more than just a solubilizing agent; it also appears to catalyze the folding process through specific interactions with the defensin domain. nih.gov This dual-function chaperone activity underscores the sophisticated role of the pro-peptide in ensuring the proper conformation of the mature defensin. nih.gov

Intramolecular Inhibition by Pro-Region

A key function of the pro-peptide is to keep the highly cytotoxic mature defensin domain in an inactive state until it reaches the appropriate cellular compartment. This intramolecular inhibition is achieved through the close association of the anionic pro-peptide with the cationic mature domain, effectively neutralizing the mature peptide's microbicidal activity. nih.gov This ensures that the defensin does not indiscriminately damage host cell membranes during its synthesis and transport.

The opposing net charges of the pro-peptide (anionic) and the mature defensin domain (cationic) have long suggested that electrostatic interactions are a primary mechanism for intramolecular inhibition. nih.gov The negatively charged residues within the pro-peptide are thought to interact with the positively charged residues on the surface of the mature defensin, leading to charge neutralization. nih.gov

However, research has indicated that these electrostatic interactions, while present, may not be the dominant force in the association between the two domains. Studies on pro-HNP-1, a close homolog of NCP-2, have revealed that only a few of the anionic residues in the pro-peptide are modestly important for the interaction with the mature defensin. nih.gov Specifically, the mutation of certain glutamic and aspartic acid residues in the pro-peptide only partially disrupts the binding and inhibitory functions. nih.gov This suggests that while electrostatic attraction contributes to the initial association and specificity, other forces are more critical for the stable interaction and functional inhibition.

Key Residues in Electrostatic Interactions of Pro-HNP-1
Pro-Peptide ResidueMature Defensin Residue (Postulated Interaction)Significance in Binding
Glu15Arg14 (HNP-1)Modestly Important
Asp20Arg15 (HNP-1)Modestly Important
Glu23Arg24 (HNP-1)Modestly Important

Contrary to the long-held view that electrostatic forces are paramount, evidence now strongly suggests that hydrophobic interactions play a dominant role in the binding of the pro-peptide to the mature defensin domain. nih.gov Specific hydrophobic residues within the central region of the pro-peptide have been identified as critical for this interaction. nih.gov

A conserved hydrophobic motif, in particular, appears to be essential for the high-affinity binding and subsequent inhibition of the mature defensin. nih.gov The disruption of these hydrophobic interactions has a much more significant impact on the association of the two domains than the neutralization of the electrostatic charges. nih.gov This indicates that the initial electrostatic attraction may serve to correctly orient the two domains, allowing for the more substantial and stabilizing hydrophobic interactions to occur.

Critical Hydrophobic Residues in Pro-HNP-1 Pro-Peptide for Mature Defensin Binding
Hydrophobic Motif/ResidueImpact on Binding/Inhibition
Val24Val25Val26Leu28Critical for HNP-1 binding and inhibition

Role of Pro-Peptide in Subcellular Sorting and Trafficking

The pro-peptide is also instrumental in the correct subcellular sorting and trafficking of the defensin precursor. nih.gov After synthesis, the prepro-defensin is directed to the endoplasmic reticulum, where the signal peptide is cleaved. The resulting pro-defensin is then transported through the Golgi apparatus and sorted into the azurophilic granules of neutrophils. This sorting process is dependent on the presence of the pro-peptide. It is believed that the pro-peptide contains the necessary sorting signals that are recognized by the cellular trafficking machinery, ensuring that the inactive precursor is delivered to the correct storage compartment. Once inside the granules, the pro-peptide is proteolytically removed, leading to the accumulation of the mature, active defensin.

Intermolecular Interactions of Released Precursors

While the primary role of the pro-peptide is intramolecular, the potential for intermolecular interactions of a released, uncleaved precursor exists, though this area is less well-characterized. Based on the known interactions of the isolated pro-peptide, it can be inferred that a released precursor could engage in several types of intermolecular interactions.

Exogenously added pro-peptides have been shown to inhibit the antimicrobial activity of mature defensins in a dose-dependent manner, demonstrating a potent intermolecular inhibitory interaction. nih.gov This suggests that a released precursor could potentially interact with and inhibit mature defensins in the extracellular space. Furthermore, the pro-peptide itself may have functions. For instance, the pro-peptide of HNP-1 can catalyze the folding of mature defensins intermolecularly. nih.gov This raises the possibility that a released precursor could act as a chaperone for other defensin molecules. The capacity for both electrostatic and hydrophobic interactions also suggests that the pro-peptide region of a released precursor could interact with a variety of other proteins and cellular structures, though the specific targets and functional consequences of such interactions remain to be fully elucidated.

Q & A

Q. What experimental models are most suitable for studying the immunomodulatory mechanisms of NCP2P?

Methodological Answer: Utilize in vitro co-culture systems with neutrophils and fibroblasts or epithelial cells to assess paracrine effects, as demonstrated in studies analyzing telomere dysfunction and senescence markers (e.g., p21, IL-6) . For antimicrobial activity, employ biofilm inhibition assays using bacterial strains like Pseudomonas aeruginosa or Staphylococcus aureus under controlled nutrient conditions, as NCP2P derivatives (e.g., IDR-1018) target (p)ppGpp signaling in biofilms . Validate results with flow cytometry for cytokine profiling and qPCR for gene expression analysis.

Q. How should researchers ensure accurate characterization of NCP2P purity and stability in experimental settings?

Methodological Answer: Perform reverse-phase HPLC with ≥95% purity thresholds (as per synthetic peptide standards) and mass spectrometry for molecular weight confirmation (e.g., 1535.92 Da for IDR-1018) . Stability testing should include temperature-controlled storage (-80°C in lyophilized form) and repeated freeze-thaw cycle assessments to avoid peptide degradation. Include buffer compatibility tests (e.g., PBS vs. saline) to confirm functional integrity .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of NCP2P in preclinical studies?

Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Holm–Sidak method) for multiple comparisons of dose-response curves. For non-normal distributions, apply non-parametric tests like Mann–Whitney U-test. Ensure sample sizes are justified via power analysis (α=0.05, β=0.20) to detect biologically relevant effect sizes, as emphasized in preclinical reporting guidelines .

Advanced Research Questions

Q. How can conflicting data on NCP2P’s pro-inflammatory vs. anti-inflammatory roles be resolved?

Methodological Answer: Conduct context-specific experiments to isolate variables such as cell type (e.g., neutrophils vs. macrophages), peptide concentration (µg/mL vs. ng/mL), and microenvironment (e.g., hypoxia vs. normoxia). For example, low-dose NCP2P may suppress IL-6 in fibroblasts but induce IL-8 in epithelial cells, as seen in co-culture models . Use transcriptomic profiling (RNA-seq) to identify signaling pathways (e.g., NF-κB vs. MAPK) driving divergent responses .

Q. What strategies are critical for translating NCP2P into clinical trials while addressing immunogenicity concerns?

Methodological Answer: Preclinical toxicity studies must include immunogenicity screens using ELISA to detect anti-peptide antibodies in animal models. Optimize dosing regimens via pharmacokinetic studies (e.g., half-life, clearance routes) and assess cross-reactivity with human homologs. Reference regulatory guidelines for First-in-Human trials, including GMP manufacturing requirements and IND submission frameworks .

Q. How can researchers integrate multi-omics data to elucidate NCP2P’s role in disease pathogenesis?

Methodological Answer: Combine proteomic analysis (e.g., LC-MS/MS) of neutrophil granule contents with single-cell RNA sequencing of immune cells from patient samples. Validate findings using spatial transcriptomics in tissue sections to map NCP2P expression in inflammatory niches. For functional validation, employ CRISPR-Cas9 knockout models to assess phenotypic changes in infection resolution .

Data Interpretation and Validation

Q. What validation criteria are essential for confirming NCP2P’s antibiofilm activity in heterogeneous microbial communities?

Methodological Answer: Use confocal microscopy with LIVE/DEAD staining to quantify biofilm biomass reduction. Supplement with metagenomic sequencing to assess shifts in microbial diversity post-treatment. Include positive controls (e.g., conventional antibiotics) and negative controls (scrambled peptide sequences) to rule out nonspecific effects .

Q. How should researchers address discrepancies in NCP2P’s reported half-life across preclinical studies?

Methodological Answer: Standardize experimental conditions, including:

  • Biological matrix : Plasma vs. serum (protease activity varies).
  • Detection method : Radiolabeled tracers vs. ELISA (sensitivity differences).
  • Species-specific metabolism : Compare rodent vs. primate pharmacokinetics . Publish raw data in supplementary materials to enable cross-study meta-analyses .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply when using NCP2P in animal models of chronic inflammation?

Methodological Answer: Adhere to NIH guidelines for humane endpoints (e.g., tumor size, weight loss thresholds) and minimize sample sizes via adaptive trial designs. Document protocols in institutional animal care committees (IACUC) and share datasets via repositories like Zenodo to enhance reproducibility .

Q. How can peer reviewers critically assess the robustness of NCP2P studies?

Methodological Answer: Evaluate adherence to ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and statistical power justification. Scrutinize raw blots (e.g., Westerns for p21/Lamin B1) for uncropped images and negative controls. Require deposition of peptide synthesis protocols in public databases (e.g., PubChem) .

Cross-Disciplinary Methodologies

Q. What computational tools are recommended for predicting NCP2P’s interactions with host cell membranes?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to model peptide-lipid bilayer interactions. Validate with surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with NMR structures of homologous peptides (e.g., human α-defensins) to infer functional domains .

Q. How can structural biology techniques resolve NCP2P’s conformational dynamics in solution?

Methodological Answer: Employ circular dichroism (CD) spectroscopy to assess secondary structure (α-helix vs. β-sheet) under varying pH conditions. Pair with cryo-EM for high-resolution visualization of peptide aggregates or micelle-embedded conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.